molecular formula C4H5BrO B568626 Furan, 5-bromo-2,3-dihydro- (9CI) CAS No. 124602-95-5

Furan, 5-bromo-2,3-dihydro- (9CI)

Cat. No.: B568626
CAS No.: 124602-95-5
M. Wt: 148.987
InChI Key: LJCAZTLIYVNZLX-UHFFFAOYSA-N
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Description

Furan, 5-bromo-2,3-dihydro- (9CI) is a heterocyclic organic compound with the molecular formula C4H5BrO. It is a derivative of furan, characterized by the presence of a bromine atom at the 5-position and a partially saturated ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan, 5-bromo-2,3-dihydro- (9CI) can be achieved through several methods. One common approach involves the bromination of 2,3-dihydrofuran using bromine or a bromine-containing reagent under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure selective bromination at the 5-position .

Industrial Production Methods

Industrial production of Furan, 5-bromo-2,3-dihydro- (9CI) often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of catalysts and solvents can further enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

Furan, 5-bromo-2,3-dihydro- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild bases (e.g., sodium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, diethyl ether).

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, oxidized furan compounds, and fully saturated furan analogs .

Mechanism of Action

The mechanism of action of Furan, 5-bromo-2,3-dihydro- (9CI) involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its therapeutic effects. The bromine atom at the 5-position plays a crucial role in enhancing the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan, 5-bromo-2,3-dihydro- (9CI) is unique due to its specific bromine substitution and partially saturated ring structure. These features confer distinct chemical reactivity and potential for diverse applications compared to other furan derivatives .

Properties

CAS No.

124602-95-5

Molecular Formula

C4H5BrO

Molecular Weight

148.987

IUPAC Name

5-bromo-2,3-dihydrofuran

InChI

InChI=1S/C4H5BrO/c5-4-2-1-3-6-4/h2H,1,3H2

InChI Key

LJCAZTLIYVNZLX-UHFFFAOYSA-N

SMILES

C1COC(=C1)Br

Synonyms

Furan, 5-bromo-2,3-dihydro- (9CI)

Origin of Product

United States

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